molecular formula C24H23N3O6S B2918878 N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]benzamide CAS No. 1025032-64-7

N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]benzamide

Cat. No.: B2918878
CAS No.: 1025032-64-7
M. Wt: 481.52
InChI Key: RZXGUTHKPNLZPI-UHFFFAOYSA-N
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Description

N-[1-(Benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]benzamide is a synthetic compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. Its molecular structure, which integrates a benzenesulfonyl group, a furan-2-carbonyl piperazine moiety, and a benzamide group, is characteristic of scaffolds designed to interact with specific biological targets . Compounds featuring similar structural motifs, such as the benzenesulfonyl group coupled with amide linkages, have demonstrated promising biological activities in preliminary studies, including antimicrobial and anticancer properties . The furan-2-carbonyl piperazine unit is a recurrent pharmacophore in compounds investigated for their potential to modulate enzyme activity and protein-protein interactions . Researchers are exploring this compound and its analogs as potential inhibitors of key biological pathways. The mechanism of action for this class of molecules is often investigated through in silico methods like molecular docking to identify potential protein targets, such as enzymes involved in cell proliferation or bacterial replication . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O6S/c28-21(18-8-3-1-4-9-18)25-22(34(31,32)19-10-5-2-6-11-19)24(30)27-15-13-26(14-16-27)23(29)20-12-7-17-33-20/h1-12,17,22H,13-16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXGUTHKPNLZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C(NC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]benzamide typically involves multiple steps:

    Formation of the benzenesulfonyl intermediate: This step involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the benzenesulfonyl intermediate.

    Introduction of the piperazine ring: The benzenesulfonyl intermediate is then reacted with piperazine to introduce the piperazine ring.

    Addition of the furan-2-carbonyl group: The final step involves the reaction of the piperazine derivative with furan-2-carbonyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Features :

  • Benzenesulfonyl group : Enhances metabolic stability and influences binding to sulfonamide-sensitive targets .

Comparison with Similar Compounds

Piperazine Acyl Substituent Variations

Table 1: Structural and Functional Comparisons

Compound Name Acyl Group on Piperazine Key Properties/Activities Reference
Target Compound Furan-2-carbonyl Not reported (likely moderate polarity)
N-(1,3-Benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide (BZ-I) Furan-2-carbonyl Anticancer activity (in vitro screening)
Compounds 9a–9g (e.g., 9a, 9b) 3-Trifluoromethylbenzoyl Enhanced lipophilicity; kinase inhibition potential
4-(4-Fluorobenzyl)piperazin-1-yl derivatives 4-Fluorobenzyl Improved CNS penetration (hypothesized)
N-{2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-2-oxoethyl}-2-furamide 3-Fluorobenzoyl Structural analog with fluorinated aromaticity

Key Insights :

  • Furan vs.
  • Electron-Withdrawing Groups : Trifluoromethylbenzoyl (9a–9g) increases lipophilicity and may enhance target affinity in hydrophobic binding pockets .

Sulfonyl Group Modifications

Table 2: Sulfonyl Group Impact

Compound Name Sulfonyl Group Biological Relevance Reference
Target Compound Benzenesulfonyl Likely protease/kinase binding
4-{4-[(4'-Chlorobiphenyl-2-yl)methyl]piperazin-1-yl}-N-sulfonylbenzamide 4-Chlorobiphenylsulfonyl Antimicrobial activity
N-(4-Ethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide Methanesulfonamide Hypothesized antidiabetic activity

Key Insights :

  • Benzenesulfonyl : Provides steric bulk and stabilizes interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase) .

Core Structure Modifications

Table 3: Backbone Variations

Compound Name Core Structure Functional Role Reference
Target Compound Benzamide Amide-based hydrogen bonding
N-(1-Cyanocyclopentyl)-2-{4-[4-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}acetamide Acetamide Enhanced conformational flexibility
1-(4-Substitutedbenzoyl)-3-(4-(2-oxo-2-(piperazin-1-yl)ethyl)phenylsulfonyl)urea Urea Antidiabetic activity (PPARγ modulation)

Key Insights :

  • Benzamide vs. Acetamide : Benzamide’s rigid aromatic core may restrict conformational flexibility compared to acetamide derivatives .
  • Urea Backbone : Introduces additional hydrogen-bonding sites, critical for receptor agonism .

Biological Activity

N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]benzamide, with the CAS number 1025032-86-3, is a synthetic compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.

  • Molecular Formula : C24H22FN3O6S
  • Molecular Weight : 499.5 g/mol
  • Structure : The compound features a piperazine moiety, a furan ring, and a benzenesulfonyl group, which contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anti-inflammatory and anticancer properties. The following sections detail specific findings related to its efficacy and mechanisms.

Anti-inflammatory Activity

Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance:

  • Mechanism : The compound may inhibit the cyclooxygenase (COX) pathways, which are crucial in the inflammatory response. Inhibition of COX enzymes reduces the production of prostaglandins, mediators of inflammation.
  • Case Study : A study involving structurally related compounds demonstrated a reduction in inflammation markers in animal models when administered orally, showing a dose-dependent response .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various in vitro and in vivo studies:

  • Cell Line Studies : In vitro assays using cancer cell lines revealed that the compound induces apoptosis (programmed cell death) in cancer cells. This effect is mediated through the activation of caspases, which are critical for apoptosis .
  • In Vivo Efficacy : Animal studies showed that treatment with this compound significantly delayed tumor growth in xenograft models of human cancers such as breast and lung cancer. The mechanism involved increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The benzenesulfonyl group acts as an electrophile, potentially inhibiting various enzymes involved in inflammatory and cancer pathways.
  • Receptor Modulation : The piperazine ring may interact with specific receptors, influencing signaling pathways that regulate cell growth and survival.
  • Oxidative Stress Reduction : Some studies suggest that this compound may enhance antioxidant defenses, contributing to reduced oxidative stress in cells .

Data Table: Summary of Biological Activities

Activity TypeAssay TypeResultReference
Anti-inflammatoryIn vivoReduced inflammation markers
AnticancerIn vitroInduced apoptosis in cancer cells
AnticancerIn vivoDelayed tumor growth
Enzyme inhibitionMechanistic studyInhibited COX enzymes

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